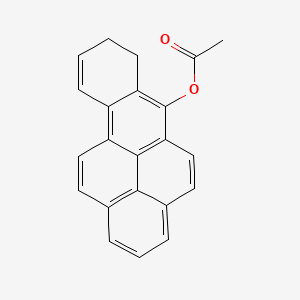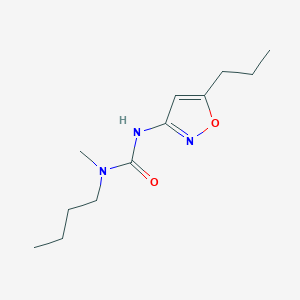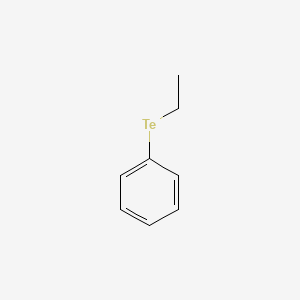
Benzene, (ethyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (ethyltelluro)- is an organotellurium compound where an ethyl group is bonded to a tellurium atom, which is further bonded to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (ethyltelluro)- typically involves the reaction of ethyltellurium halides with benzene under specific conditions. One common method is the reaction of ethyltellurium chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethyltellurium compound.
Industrial Production Methods
Industrial production of Benzene, (ethyltelluro)- may involve more scalable methods such as the direct reaction of tellurium with ethylbenzene under controlled conditions. This process requires precise temperature and pressure control to ensure the formation of the desired product without significant by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (ethyltelluro)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Telluroxides and tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
Benzene, (ethyltelluro)- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Benzene, (ethyltelluro)- involves its interaction with various molecular targets. The tellurium center can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with nucleophiles and electrophiles, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (methylsulfanyl)-: Similar in structure but contains a sulfur atom instead of tellurium.
Benzene, (ethylseleno)-: Contains a selenium atom instead of tellurium.
Benzene, (phenyltelluro)-: Contains a phenyl group bonded to tellurium instead of an ethyl group.
Uniqueness
Benzene, (ethyltelluro)- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to sulfur and selenium analogs. The tellurium center provides unique redox properties and reactivity, making it valuable for specific applications in chemistry and materials science.
Propriétés
Numéro CAS |
55776-34-6 |
|---|---|
Formule moléculaire |
C8H10Te |
Poids moléculaire |
233.8 g/mol |
Nom IUPAC |
ethyltellanylbenzene |
InChI |
InChI=1S/C8H10Te/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
ZKIFHSOPAMCBKB-UHFFFAOYSA-N |
SMILES canonique |
CC[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


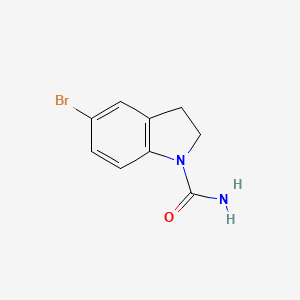

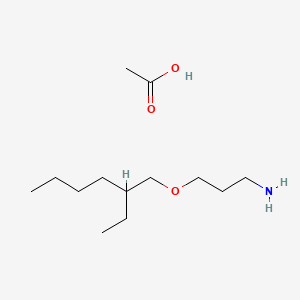

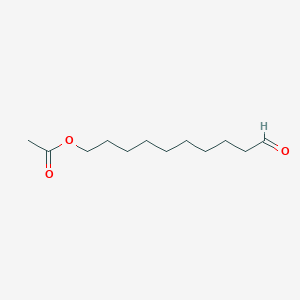
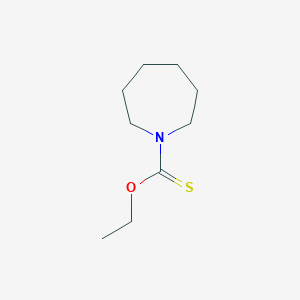

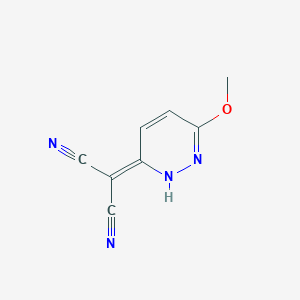
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
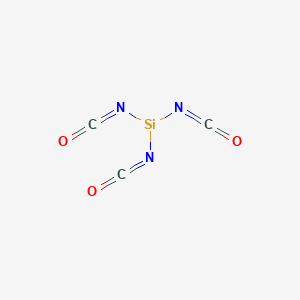
![1-Chloro-3-[(1-chloro-3-methoxypropan-2-yl)oxy]propan-2-ol](/img/structure/B14638987.png)

